2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide
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Overview
Description
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide is a chemical compound with the molecular formula C10H10ClNO3 It is known for its unique structure, which includes a benzodioxane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzodioxane ring can undergo oxidation or reduction under appropriate conditions, leading to different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-4-yl)acetamide
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-7-yl)acetamide
Uniqueness
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide is unique due to its specific substitution pattern on the benzodioxane ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-9(13)12-7-2-1-3-8-10(7)15-5-4-14-8/h1-3H,4-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNWRMVHEMQJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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